molecular formula C12H13ClN6O2 B6079030 3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile

3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile

Cat. No. B6079030
M. Wt: 308.72 g/mol
InChI Key: CVNJDOHHXQUUHB-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile, commonly known as CTN-986, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CTN-986 belongs to the class of triazinanes, which are heterocyclic compounds that contain a triazine ring.

Mechanism of Action

The mechanism of action of CTN-986 is not fully understood, but it is believed to involve inhibition of bacterial cell wall synthesis. It has also been suggested that CTN-986 may interfere with DNA replication and protein synthesis in bacteria.
Biochemical and Physiological Effects:
CTN-986 has been found to have low toxicity in vitro and in vivo studies, with no significant adverse effects observed at therapeutic doses. It has been shown to be well-tolerated in animal models, with no significant changes in body weight, blood chemistry, or histopathology.

Advantages and Limitations for Lab Experiments

CTN-986 has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on CTN-986. One area of interest is the development of CTN-986 derivatives with improved solubility and antimicrobial activity. Another area of research is the investigation of CTN-986 as a potential treatment for parasitic infections, such as malaria. Additionally, further studies are needed to fully understand the mechanism of action of CTN-986 and its potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of CTN-986 involves a multistep process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorophenyl-3-buten-2-one. The resulting compound is then reacted with hydroxylamine hydrochloride to form 4-chlorophenyl-3-hydroxyimino-2-buten-1-one, which is then reacted with cyanogen bromide to form 3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile.

Scientific Research Applications

CTN-986 has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). CTN-986 has also been found to have antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria.

properties

IUPAC Name

(NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O2/c13-10-2-4-11(5-3-10)18-8-15-12(16-19(20)21)17(9-18)7-1-6-14/h2-5H,1,7-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNJDOHHXQUUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=N[N+](=O)[O-])N(CN1C2=CC=C(C=C2)Cl)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N/C(=N\[N+](=O)[O-])/N(CN1C2=CC=C(C=C2)Cl)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[5-(4-chlorophenyl)-1-(2-cyanoethyl)-1,3,5-triazinan-2-ylidene]nitramide

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